3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-(2-Hydrazono-2-phenylethylidene)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-(2-Hydrazono-2-phenylethylidene)indolin-2-one typically involves the condensation reaction of isatin derivatives with hydrazine derivatives. One common method involves the reaction of isatin with phenylhydrazine under reflux conditions in the presence of a catalytic amount of glacial acetic acid . The reaction is usually carried out in an ethanol solution at temperatures ranging from 80 to 85°C. The product is then purified through recrystallization.
Chemical Reactions Analysis
3-(2-Hydrazono-2-phenylethylidene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive molecules and coordination compounds.
Biology: The compound has shown potential antiviral and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-Hydrazono-2-phenylethylidene)indolin-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce programmed cell death (apoptosis) in cancer cells by interacting with specific proteins involved in the apoptotic pathway . Additionally, its antiviral activity is linked to its ability to inhibit the binding of viral proteins to host cell receptors .
Comparison with Similar Compounds
3-(2-Hydrazono-2-phenylethylidene)indolin-2-one can be compared with other indole derivatives, such as:
5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: This compound has shown potential as an antiviral agent against SARS-CoV-2.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
The uniqueness of 3-(2-Hydrazono-2-phenylethylidene)indolin-2-one lies in its specific hydrazone group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
844-63-3 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-[(Z)-2-diazenyl-2-phenylethenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C16H13N3O/c17-19-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)18-16(13)20/h1-10,17-18,20H/b15-10-,19-17? |
InChI Key |
UXAZVAVJTJTJHF-QFULKBQASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=C(NC3=CC=CC=C32)O)/N=N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C(NC3=CC=CC=C32)O)N=N |
Origin of Product |
United States |
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